molecular formula C13H12F16O3 B3043817 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol CAS No. 929080-18-2

1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol

Cat. No. B3043817
CAS RN: 929080-18-2
M. Wt: 520.21 g/mol
InChI Key: OMRICZUYPTUKNF-UHFFFAOYSA-N
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Description

1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is a chemical compound that is widely used in scientific research. It is a fluorinated alcohol and is also known as F-222 or F-2222. This compound has unique properties that make it useful for various applications in the field of chemistry and biology.

Scientific Research Applications

Applications in Biomass Conversion and Polymer Production

Fluorinated compounds, including those structurally related to 1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol, are investigated for their roles in converting plant biomass to valuable chemicals. For instance, research by Chernyshev et al. (2017) discusses the conversion of biomass into furan derivatives, highlighting the potential of such compounds in developing new polymers, functional materials, and fuels. This indicates the relevance of fluorinated compounds in sustainable chemical synthesis and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental and Health Impacts of Related Compounds

Studies on the environmental and health impacts of bisphenol A (BPA) and its derivatives, which share similarities in chemical structure with fluorinated compounds, provide insights into potential concerns and regulatory considerations. Ribeiro, Ladeira, and Viegas (2017) review occupational exposure to BPA, emphasizing the importance of understanding exposure levels and associated health risks for compounds used in industrial and consumer products (Ribeiro, Ladeira, & Viegas, 2017).

Emerging Technologies and Material Science

The exploration of novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications often involves fluorinated compounds due to their unique properties. Squeo and Pasini (2020) discuss the use of BODIPY-based materials in OLEDs, highlighting the potential for fluorinated compounds in developing advanced electronic and photonic devices (Squeo & Pasini, 2020).

Microbial Degradation and Environmental Fate

Understanding the environmental fate and degradation pathways of fluorinated compounds is crucial for assessing their long-term impact. Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the need for comprehensive studies on the biodegradability and environmental persistence of these substances (Liu & Avendaño, 2013).

Safety and Hazards

1,3-Bis(1H,1H,5H-perfluoropentoxy)propan-2-ol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

1,3-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F16O3/c14-6(15)10(22,23)12(26,27)8(18,19)3-31-1-5(30)2-32-4-9(20,21)13(28,29)11(24,25)7(16)17/h5-7,30H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRICZUYPTUKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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